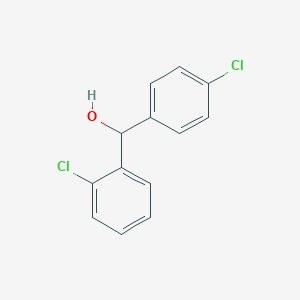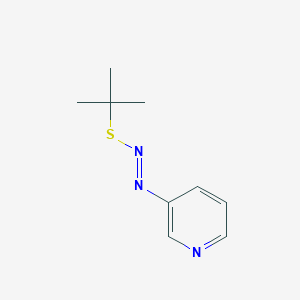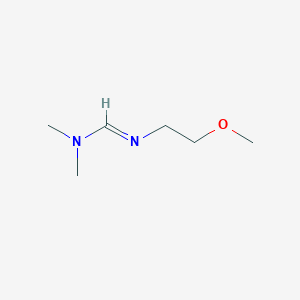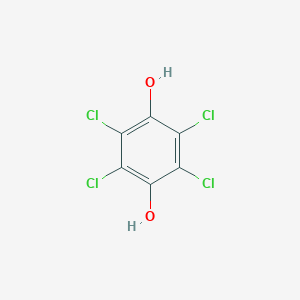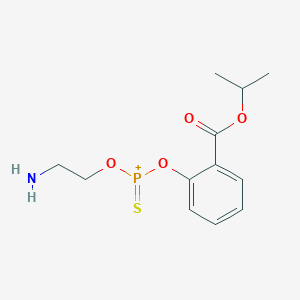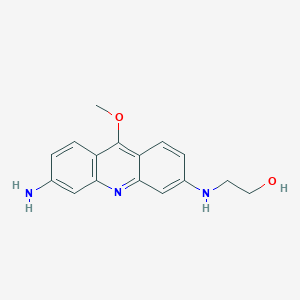
3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine is a chemical compound that belongs to the acridine family. It is also known as AMEA and has been widely used in scientific research due to its unique properties. This compound has gained a lot of attention from researchers due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine is complex and involves multiple pathways. It has been shown to intercalate into DNA, which leads to the formation of stable complexes between the compound and DNA. This interaction can lead to the inhibition of DNA replication and transcription. Additionally, it has been shown to activate the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical And Physiological Effects
3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine in lab experiments is its ability to intercalate into DNA, which allows for the detection of DNA damage. Additionally, it has been shown to have a high quantum yield, which makes it an excellent fluorescent probe. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine in scientific research. One potential application is in the development of new cancer therapies. It has been shown to have potent anti-cancer activity, and further studies could lead to the development of new drugs. Additionally, it could be used in the development of new fluorescent probes for the detection of DNA damage. Further studies could also focus on the optimization of the synthesis method to improve the yield and purity of the final product.
Conclusion
In conclusion, 3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine is a unique chemical compound that has been extensively used in scientific research. It has potential applications in various fields, including medicine, biochemistry, and pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in scientific research.
Synthesis Methods
The synthesis method of 3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine involves a series of chemical reactions. The starting material is 3,6-dimethoxyacridine, which is then reacted with ethylenediamine to form 3,6-diaminoacridine. This intermediate is then reacted with ethylene oxide to form 3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine. The final product is obtained by purification and isolation using various chromatographic techniques.
Scientific Research Applications
3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of DNA damage. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been used as an inhibitor of protein kinase C, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
properties
CAS RN |
138230-20-3 |
|---|---|
Product Name |
3-Amino-6-methoxy-9-(2-hydroxyethylamino)acridine |
Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-[(6-amino-9-methoxyacridin-3-yl)amino]ethanol |
InChI |
InChI=1S/C16H17N3O2/c1-21-16-12-4-2-10(17)8-14(12)19-15-9-11(18-6-7-20)3-5-13(15)16/h2-5,8-9,18,20H,6-7,17H2,1H3 |
InChI Key |
ZQLIVKKLRIYJRS-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N)NCCO |
Canonical SMILES |
COC1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N)NCCO |
Other CAS RN |
138230-20-3 |
synonyms |
3-AMHA 3-amino-6-methoxy-9-(2-hydroxyethylamino)acridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



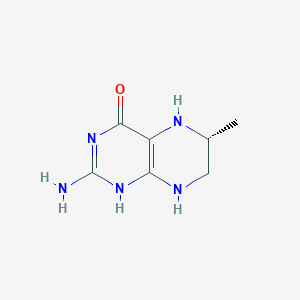


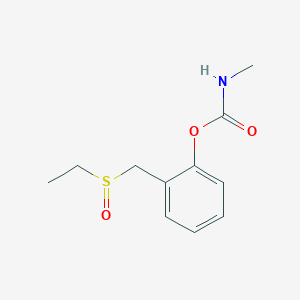
![1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI)](/img/structure/B164969.png)
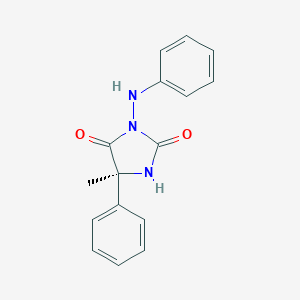
![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)
